molecular formula C11H17N3 B3091095 5-Methyl-6-(piperidin-1-yl)pyridin-3-amine CAS No. 1216227-43-8

5-Methyl-6-(piperidin-1-yl)pyridin-3-amine

Cat. No.: B3091095
CAS No.: 1216227-43-8
M. Wt: 191.27
InChI Key: WNTYQQYUVGDLEX-UHFFFAOYSA-N
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Description

5-Methyl-6-(piperidin-1-yl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a piperidine ring attached to the pyridine nucleus, with a methyl group at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(piperidin-1-yl)pyridin-3-amine typically involves the reaction of 5-methyl-3-nitropyridine with piperidine under specific conditions. The nitro group is reduced to an amine group, resulting in the formation of the desired compound. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(piperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methyl-6-(piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-(piperidin-1-yl)pyr

Properties

IUPAC Name

5-methyl-6-piperidin-1-ylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-7-10(12)8-13-11(9)14-5-3-2-4-6-14/h7-8H,2-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTYQQYUVGDLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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